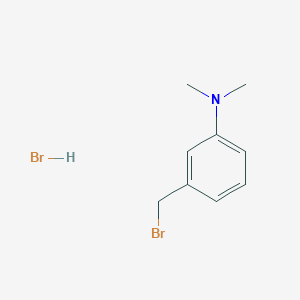

3-(bromomethyl)-N,N-dimethylaniline hydrobromide

Übersicht

Beschreibung

3-(Bromomethyl)-N,N-dimethylaniline hydrobromide is an organic compound that belongs to the class of bromomethylated aromatic amines. This compound is characterized by the presence of a bromomethyl group attached to the aromatic ring and a dimethylamino group. It is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-N,N-dimethylaniline hydrobromide typically involves the bromination of N,N-dimethylaniline. One common method is the reaction of N,N-dimethylaniline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the para position relative to the dimethylamino group. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

For industrial-scale production, the process involves similar steps but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve high-quality product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)-N,N-dimethylaniline hydrobromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products Formed

Nucleophilic Substitution: Products include substituted anilines, thiols, and ethers.

Oxidation: Products include N-oxides and other oxidized derivatives.

Reduction: Products include demethylated anilines and other reduced forms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its biological activities, particularly as an enzyme inhibitor and for its antiproliferative effects against cancer cell lines.

- Enzyme Inhibition : Research indicates that compounds similar to 3-(bromomethyl)-N,N-dimethylaniline can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access .

- Antiproliferative Effects : Studies have shown that brominated anilines exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds demonstrated enhanced biological activity against breast cancer cells compared to their non-brominated counterparts .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be used to produce other functionalized compounds through nucleophilic substitution reactions.

- Synthetic Routes : The compound can be synthesized from N,N-dialkylaniline N-oxides through halogenation reactions, highlighting its utility in generating electron-rich aryl halides .

Comparative Analysis of Related Compounds

The following table summarizes findings from studies on related compounds, emphasizing their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential enzyme inhibitor |

| 4-(Chloromethyl)-N,N-dimethylaniline | Structure | Moderate antiproliferative activity |

| 4-(Fluoromethyl)-N,N-dimethylaniline | Structure | Significant cytotoxicity against cancer |

Anticancer Research

A study published in Cancer Letters demonstrated that brominated anilines, including this compound, showed enhanced cytotoxicity against breast cancer cell lines. The presence of bromine was found to significantly contribute to their biological activity, suggesting a potential pathway for drug development targeting cancer therapies .

Enzyme Interaction Studies

Another investigation focused on the interaction of halogenated anilines with cytochrome P450 enzymes. The results indicated that these compounds could serve as potent inhibitors, affecting drug metabolism and clearance rates in vivo. This finding suggests a critical role for this compound in pharmacokinetic studies and drug design .

Wirkmechanismus

The mechanism of action of 3-(bromomethyl)-N,N-dimethylaniline hydrobromide involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the compound serves as a key intermediate. The dimethylamino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Bromomethyl)-5-methylpyridine hydrobromide: Similar in structure but with a pyridine ring instead of an aniline ring.

3-(Bromomethyl)-N,N-dimethylbenzylamine hydrobromide: Similar but with a benzylamine group instead of an aniline group.

Uniqueness

3-(Bromomethyl)-N,N-dimethylaniline hydrobromide is unique due to its specific substitution pattern and the presence of both bromomethyl and dimethylamino groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Biologische Aktivität

- Molecular Formula : C₉H₁₃Br₂N

- Molecular Weight : 295.01 g/mol

- Solubility : The hydrobromide form enhances solubility in polar solvents, making it suitable for biological assays and chemical applications.

The biological activity of 3-(bromomethyl)-N,N-dimethylaniline hydrobromide is primarily influenced by its ability to interact with nucleophiles and electrophiles. The bromomethyl group serves as an electrophilic center, which can undergo nucleophilic attack from various biological molecules, potentially leading to the formation of new compounds that may exhibit pharmacological properties.

Biological Activity and Applications

While specific studies on the biological activity of this compound are scarce, it is essential to consider its structural analogs and related compounds to infer potential effects:

- Enzyme Interactions : Preliminary studies suggest that compounds with similar structures can interact with enzymes relevant in drug metabolism. Investigating these interactions may reveal how this compound influences metabolic pathways.

- Pharmacological Potential : Given its structure, it may possess properties analogous to other N,N-dialkylanilines, which have been studied for their toxicological effects, including methaemoglobinaemia and cytotoxicity.

-

Research Applications :

- Synthesis of Organic Compounds : It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biochemical Probes : The compound can be utilized in biochemical assays to study enzyme mechanisms and interactions.

Toxicological Considerations

Research on structurally similar compounds indicates potential toxicity associated with N,N-dimethylaniline derivatives, including:

- Acute Toxicity : LD50 values for N,N-dimethylaniline have been estimated at 1350 mg/kg in rats, suggesting a need for caution when handling such compounds .

- Chronic Effects : Long-term exposure has been linked to various health issues including hemolytic anemia and organ damage .

Comparative Analysis with Related Compounds

To better understand the biological implications of this compound, a comparison with related compounds is useful:

| Compound | Key Biological Activity | Toxicity Level |

|---|---|---|

| N,N-Dimethylaniline | Metabolized to N-oxide; potential carcinogen | Moderate (LD50 ~1350 mg/kg) |

| 4-Bromo-N,N-dimethylaniline | Cytotoxic effects observed | High |

| This compound | Limited data; potential enzyme interactions | Unknown |

Case Studies

Although specific case studies on this compound are lacking, research on similar compounds provides insight into possible applications and effects:

- Study on N,N-Dimethylaniline : Chronic exposure studies indicated significant health risks including respiratory issues and blood disorders in animal models .

- Enzyme Interaction Studies : Research has shown that halogenated anilines can serve as substrates for various enzymes, indicating potential for further exploration in drug development .

Eigenschaften

IUPAC Name |

3-(bromomethyl)-N,N-dimethylaniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.BrH/c1-11(2)9-5-3-4-8(6-9)7-10;/h3-6H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEOIOHVEOBPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135334-15-5 | |

| Record name | Benzenamine, 3-(bromomethyl)-N,N-dimethyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135334-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(bromomethyl)-N,N-dimethylaniline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.